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Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator in the nucleotide-binding
oligomerization domain (NOD)-like receptor signaling pathway, making it a compelling target for
therapeutic intervention in a host of inflammatory and autoimmune diseases. The quinazoline
scaffold has emerged as a promising foundation for the development of potent and selective
RIPK2 inhibitors. This technical guide provides a comprehensive overview of the structure-
activity relationships (SAR) of quinazoline-based RIPK2 inhibitors, detailing key chemical
modifications that influence potency, selectivity, and pharmacokinetic properties. This document
includes a compilation of quantitative inhibitory data, detailed experimental protocols for key
biological assays, and visualizations of the relevant signaling pathways and drug discovery
workflows to facilitate further research and development in this area.

Introduction: RIPK2 as a Therapeutic Target

Receptor-interacting serine/threonine kinase 2 (RIPK2) is a key downstream signaling molecule
for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of
bacterial peptidoglycans, NOD1 and NOD?2 recruit RIPK2, leading to its activation and
subsequent ubiquitination.[2] This initiates a signaling cascade that activates the NF-kB and
MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3] Dysregulation
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of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of various
inflammatory conditions, including Crohn's disease, ulcerative colitis, and Blau syndrome.[3]
Consequently, the development of small molecule inhibitors of RIPK2 has become a significant
focus for drug discovery efforts.

The quinazoline core has been extensively explored as a scaffold for kinase inhibitors due to its
ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the
kinase hinge region. This guide will delve into the SAR of this class of molecules, providing a
detailed analysis of how different substituents on the quinazoline ring impact RIPK2 inhibition.

The RIPK2 Signaling Pathway

The activation of RIPK2 is a central event in NOD1/2 signaling. The following diagram
illustrates the key steps in this pathway.
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Figure 1: Simplified RIPK2 Signaling Pathway.

Structure-Activity Relationship of Quinazoline-
Based RIPK2 Inhibitors

The development of quinazoline-based RIPK2 inhibitors has been guided by a systematic
exploration of substitutions at various positions of the core scaffold. A key interaction for this
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class of inhibitors is the hydrogen bond between the N1 nitrogen of the quinazoline ring and the
backbone amide of Met98 in the hinge region of the RIPK2 ATP-binding pocket.[3]

The general workflow for identifying and optimizing these inhibitors is depicted below.
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Figure 2: General workflow for RIPK2 inhibitor discovery.

Key Pharmacophoric Features

The following diagram illustrates the key pharmacophoric elements of a typical quinazoline-
based RIPK2 inhibitor and the general impact of modifications at different positions.
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Figure 3: Key pharmacophoric features for SAR.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and cellular activities of representative quinazoline

and quinoline-based RIPK2 inhibitors.
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Table 1: In Vitro and Cellular Activity of Quinoline-Based RIPK2 Inhibitors

RIPK2 FPIC50 RIPK2 hwB hERG IC50
Compound R
(nM) IC50 (nM) (nM)
GSK583 H 5 237 7445
6 H 1 90 20000
7 OMe 1 10 14000
11 CN 2 100 >30000
12 Me 2 100 >30000
Data compiled
from Haile et al.,
2018.[4]
Table 2: Activity of Quinazoline-Based RIPK2 Inhibitors
Monocyte
RIPK2 FPIC50 HEK293IL-8 hWB TNFa
Compound TNFa IC50
(nM) IC50 (nM) IC50 (nM)
(nM)
4 5 4 13 -
5 - 4 13 26
GSK2983559
(prodrug of 4)
Data compiled
from Haile et al.,
2019 and recent
reviews.[3][5]
Table 3: Activity of Other Potent RIPK2 Inhibitors
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Compound Target IC50 (nM) Assay Type
o Tyrosine
Gefitinib RIPK2 51
Phosphorylation

Radiometric Kinase
OD36 RIPK2 <100

Assay

Radiometric Kinase
OD38 RIPK2 <100

Assay
Compound 8 ) o

) RIPK2 3 Kinase Activity
(Novartis)
Compound 14 RIPK2 51+1.6 ADP-Glo
<1.0 (human), 2.9 )

Bl 706039 RIPK2 MDP-induced TNF-a

(mouse)

Data compiled from

various sources.[2][3]

[6]7]

Experimental Protocols
RIPK2 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the
enzymatic reaction.

» Materials:
o RIPK2 Kinase Enzyme System (Promega)
o ADP-Glo™ Kinase Assay Kit (Promega)
o Test compounds
o 384-well plates

e Procedure:
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o Dilute the RIPK2 enzyme, substrate (e.g., myelin basic protein), ATP, and test inhibitors in
the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 50uM
DTT).[8]

o In a 384-well plate, add 1 pl of the test inhibitor or DMSO vehicle control.

o Add 2 pl of the diluted RIPK2 enzyme.

o Add 2 pl of the substrate/ATP mixture to initiate the reaction.

o Incubate the plate at room temperature for 60 minutes.[8]

o Add 5 ul of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
o Incubate at room temperature for 40 minutes.[8]

o Add 10 pl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal.

o Incubate at room temperature for 30 minutes.[8]
o Read the luminescence using a plate reader.

o Calculate IC50 values from the dose-response curves.[2]

Fluorescence Polarization (FP) Based Binding Assay

This assay measures the binding of an inhibitor to the RIPK2 ATP pocket by competing with a
fluorescently labeled ligand.

e Materials:
o Full-length FLAG-His tagged RIPK2
o Fluorescently labeled ATP-competitive ligand

o Test compounds
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o Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCI2, 1 mM DTT, and 1
mM CHAPS)[9]

o 384-well plates

e Procedure:

o Prepare solutions of the RIPK2 enzyme and the fluorescent ligand in the assay buffer. The
final concentration of the enzyme should be twice its apparent Kd, and the ligand at a fixed
concentration (e.g., 5 nM).[9]

o Add the test compounds at various concentrations to the wells of a 384-well plate.
o Add the RIPK2 enzyme and fluorescent ligand mixture to the wells.

o Incubate the plate at room temperature for a specified time to reach equilibrium.

o Measure the fluorescence polarization using a suitable plate reader.

o Calculate the IC50 values based on the displacement of the fluorescent ligand.

Cellular Assay: MDP-Stimulated TNF-a Production in
Human Whole Blood

This assay assesses the ability of an inhibitor to block RIPK2-mediated cytokine production in a
physiologically relevant matrix.

e Materials:
o Fresh human whole blood
o Muramyl dipeptide (MDP)
o Test compounds
o TNF-a ELISA kit

e Procedure:
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o Pre-treat human whole blood with various concentrations of the test compound or DMSO
for a specified duration (e.g., 30 minutes).[3]

o Stimulate the blood with MDP (a NOD2 agonist).

o Incubate the samples for a defined period (e.g., 23 hours) to allow for cytokine production.

[3]
o Centrifuge the samples to separate the plasma.

o Measure the concentration of TNF-a in the plasma using a commercial ELISA kit
according to the manufacturer's instructions.

o Determine the IC50 values from the dose-response inhibition of TNF-a production.[5]

Conclusion and Future Directions

The quinazoline scaffold has proven to be a fertile ground for the discovery of potent and
selective RIPK2 inhibitors. Structure-activity relationship studies have elucidated the key
structural features required for high-affinity binding and cellular activity. The optimization of
these inhibitors has led to compounds with improved pharmacokinetic profiles and reduced off-
target effects, with some advancing into clinical trials.[3]

Future efforts in this field will likely focus on further refining the selectivity of these inhibitors to
minimize potential side effects and exploring novel chemical scaffolds to identify new classes of
RIPK2 inhibitors. The detailed SAR data and experimental protocols provided in this guide are
intended to serve as a valuable resource for researchers dedicated to the development of
novel therapeutics for inflammatory diseases by targeting RIPK2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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